molecular formula C20H20BrClN2O2 B11155848 N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

Cat. No.: B11155848
M. Wt: 435.7 g/mol
InChI Key: GSYLXOCVINXNDD-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of bromine, chlorine, and carboxamide groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 4-bromo-3-methylaniline, 4-chlorobenzoyl chloride, and piperidine-4-carboxylic acid.

    Step 1: Acylation of 4-bromo-3-methylaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-bromo-3-methylphenyl)-4-chlorobenzamide.

    Step 2: Coupling of the resulting amide with piperidine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromine and methyl groups on the phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent or in drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperidine ring and the benzoyl group suggests potential interactions with central nervous system receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
  • N-(4-bromo-3-methylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
  • N-(4-bromo-3-methylphenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is unique due to the specific combination of bromine, chlorine, and carboxamide groups, which may confer distinct biological activity and reactivity compared to its analogs.

Properties

Molecular Formula

C20H20BrClN2O2

Molecular Weight

435.7 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H20BrClN2O2/c1-13-12-17(6-7-18(13)21)23-19(25)14-8-10-24(11-9-14)20(26)15-2-4-16(22)5-3-15/h2-7,12,14H,8-11H2,1H3,(H,23,25)

InChI Key

GSYLXOCVINXNDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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